molecular formula C13H11NO3S B1374898 6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde CAS No. 834884-68-3

6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde

Cat. No. B1374898
CAS RN: 834884-68-3
M. Wt: 261.3 g/mol
InChI Key: MKPJQVNERGVAGS-UHFFFAOYSA-N
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Description

“6-(4-Methanesulfonyl-phenyl)-pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C13H11NO3S . Its molecular weight is 261.30 g/mol . It’s also known by other names such as “6-(4-methylsulfonylphenyl)picolinaldehyde” and "6-(4-methylsulfonylphenyl)pyridine-2-carbaldehyde" .


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C13H11NO3S/c1-18(16,17)12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-9H,1H3 . The SMILES string is CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=N2)C=O . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point range of 166-170 °C . It has a XLogP3-AA value of 1.5, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

C13H11NO3S C_{13}H_{11}NO_{3}S C13​H11​NO3​S

, is a versatile molecule used in various fields of research .

Drug Design and Pharmacology

6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde: is noted for its role in drug design and pharmacology. The introduction of the methyl phenyl sulfone group into drug molecules can enhance the antiproliferative activity against tumor cells. This functional group is widely utilized in the development of antitumor drugs, indicating its potential in cancer therapy research .

Organic Synthesis

As a heterocyclic building block, this compound is valuable in organic synthesis. It can be used to construct more complex molecules, particularly those with potential pharmacological activities. Its reactivity allows for various chemical transformations, making it a key starting material in synthetic chemistry .

Analytical Chemistry

This compound’s unique structure makes it suitable for use as a standard or reagent in analytical chemistry. It can help in the quantification and detection of various chemical species through techniques like HPLC or LC-MS .

Mechanism of Action

Target of Action

The primary target of the compound 6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins by the action of COX enzymes. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are key players in the inflammatory response.

Pharmacokinetics

The compound was evaluated in vitro for its cox-2 inhibitory activity , suggesting that it has the potential to be absorbed and distributed in the body to exert its effects.

Result of Action

The inhibition of COX-2 by the compound leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, as prostaglandins are key mediators of these processes.

properties

IUPAC Name

6-(4-methylsulfonylphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-18(16,17)12-5-3-11(4-6-12)13-7-2-10(9-15)8-14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPJQVNERGVAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722635
Record name 6-[4-(Methanesulfonyl)phenyl]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(Methylsulfonyl)phenyl)nicotinaldehyde

CAS RN

834884-68-3
Record name 6-[4-(Methanesulfonyl)phenyl]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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